(3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)-2-piperazin-1-ylacetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.2ClH/c1-18-11-4-2-3-10(9-11)12(13(16)17)15-7-5-14-6-8-15;;/h2-4,9,12,14H,5-8H2,1H3,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEQEDVYQDSHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-methoxyphenylpiperazine with chloroacetic acid in the presence of a suitable base. The reaction typically involves heating the reactants under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
(3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles, such as alkyl halides or amines .
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic conditions.
Reduction: NaBH4, LiAlH4, in anhydrous ether.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or amino derivatives.
Scientific Research Applications
Antidepressant and Anxiolytic Properties
The compound is primarily recognized for its use as an intermediate in the synthesis of pharmaceuticals aimed at treating depression and anxiety disorders. Aryl-piperazine derivatives have been shown to exhibit serotonin receptor affinity, which is crucial for their antidepressant effects. Studies indicate that compounds similar to (3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride effectively modulate serotonin levels in the brain, thereby alleviating symptoms of depression and anxiety .
Antinociceptive Effects
Research has demonstrated that derivatives of piperazine compounds can exhibit significant antinociceptive (pain-relieving) effects. In animal models, certain piperazine derivatives have been shown to enhance pain threshold and reduce nociceptive responses, indicating potential applications in pain management therapies . This suggests that this compound could play a role in developing new analgesics.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of piperazine derivatives against various cancer cell lines. Specifically, modifications of the (3-Methoxy-phenyl)-piperazine structure have been explored for their ability to inhibit tumor growth in pancreatic cancer models . The compound's structural features allow for interactions with key proteins involved in cancer cell proliferation, making it a candidate for further development as an anticancer agent.
Case Studies
Several case studies have documented the pharmacological evaluation of piperazine derivatives:
- A study conducted on a series of thiazole-piperazine compounds revealed significant antinociceptive activity comparable to standard analgesics like morphine .
- Another investigation focused on the cytotoxic effects of modified piperazine derivatives against human cancer cell lines, demonstrating promising results with IC50 values indicating effective growth inhibition .
Data Table: Summary of Applications
| Application Area | Specific Use | Relevant Findings |
|---|---|---|
| Antidepressant | Treatment for depression and anxiety | Modulates serotonin levels; improves mood |
| Antinociceptive | Pain management | Enhances pain threshold; reduces nociceptive responses |
| Cancer Research | Cytotoxicity against cancer cell lines | Inhibits tumor growth; interferes with key protein interactions |
| Synthesis | Intermediate for pharmaceutical compounds | Multi-step synthesis methods developed |
Mechanism of Action
(3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride: exerts its effects through its interaction with specific molecular targets. It exhibits high affinity for the histamine H1 receptor , which plays a crucial role in allergic responses. By binding to this receptor, the compound helps manage symptoms such as itching, swelling, and redness associated with allergic reactions.
Comparison with Similar Compounds
[4-(3-Methylphenyl)-1-piperazinyl]acetic Acid Dihydrochloride
3-Chlorocetirizine Dihydrochloride
- Structure : Features a 3-chlorophenyl group and an ethoxyacetic acid linker.
- Key Differences : The chloro substituent increases electronegativity, enhancing hydrophobic interactions. The ethoxy linker may improve metabolic stability compared to the acetic acid group in the target compound.
4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic Acid Dihydrochloride
- Structure: Incorporates an Fmoc-protected aminoethyl group on the piperazine ring.
- Application : Used in solid-phase peptide synthesis as a building block due to the Fmoc group, which is cleaved under basic conditions .
- Key Differences : The Fmoc group adds steric bulk, limiting its use in therapeutic contexts but making it valuable in bioconjugation chemistry.
N-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride
- Structure : Replaces the acetic acid with an acetamide group and adds 3,4-dimethyl substituents on the phenyl ring.
- Molecular Formula : C₁₄H₂₁Cl₂N₃O; Molecular Weight: 320.26 g/mol .
- Key Differences : The acetamide group may enhance bioavailability by resisting hydrolysis, while dimethyl substituents could improve lipophilicity and CNS penetration.
3-Methoxyphenylacetic Acid Derivatives in Radiosensitization
- Evidence : Homodimeric disulfide analogs of 3-methoxyphenylacetic acid (e.g., compound 9 in ) demonstrated dose-dependent inhibition of cell survival (IC₅₀ values) and radiosensitizing effects in A549 and U373MG cells .
- Key Insight: The 3-methoxy group may contribute to antioxidant or pro-oxidant activity, influencing cytotoxicity.
Comparative Analysis Table
Biological Activity
(3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride, a compound featuring a piperazine moiety, has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and its applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It may modulate receptor activity or enzymatic pathways, leading to physiological effects such as:
- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antimicrobial and antifungal properties, suggesting potential applications in treating infections.
- Antiviral Effects : Research has highlighted its potential in combating viruses like cytomegalovirus (CMV), indicating that it may inhibit viral replication or enhance immune response against such pathogens .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound based on available research:
Case Studies and Research Findings
- Antimicrobial Studies : In vitro studies demonstrated that derivatives of piperazine compounds exhibit significant antimicrobial activity, with minimum inhibitory concentrations (MIC) indicating effectiveness against resistant bacterial strains.
- Antiviral Research : A study focusing on the antiviral properties of related compounds showed promising results in inhibiting CMV replication, suggesting that this compound could be a candidate for further development against viral infections .
- Analgesic Activity : Compounds structurally related to this piperazine derivative have been tested for analgesic properties in animal models, showing efficacy comparable to established analgesics .
Q & A
Q. What are the recommended synthetic routes for preparing (3-Methoxy-phenyl)-piperazin-1-yl-acetic acid dihydrochloride, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-methoxyphenylpiperazine derivatives and haloacetic acid intermediates, followed by dihydrochloride salt formation. Key steps include:
- Step 1 : Reacting 3-methoxyphenylpiperazine with chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF) to form the acetic acid derivative .
- Step 2 : Acidification with HCl gas or concentrated HCl in ethanol to precipitate the dihydrochloride salt .
- Purity Assurance : Use HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards. Validate purity via elemental analysis (C, H, N) and mass spectrometry .
Q. How is this compound validated as a reference standard in analytical chemistry?
- Methodological Answer : The compound is validated through:
- Calibration Curves : Linear regression analysis over a concentration range (e.g., 0.1–100 µg/mL) with R² ≥ 0.995 .
- QC Assays : Intra-day and inter-day precision tests (RSD < 2%) and accuracy assessments (recovery 98–102%) using spiked pharmaceutical matrices .
- Stability Studies : Accelerated degradation tests under heat, light, and humidity to confirm stability over time .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for acute toxicity and irritation hazards:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods for weighing and synthesis steps due to potential respiratory irritancy .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Q. How is the compound’s pharmacological activity initially characterized?
- Methodological Answer : Initial characterization includes:
- Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using membrane preparations from transfected HEK293 cells .
- Dose-Response Curves : EC₅₀/IC₅₀ determination via in vitro functional assays (e.g., cAMP modulation) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported receptor binding affinity data for this compound?
- Methodological Answer : Address inconsistencies by:
- Assay Standardization : Use uniform cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions (pH, ion concentration) .
- Orthogonal Techniques : Validate binding data with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Computational Docking : Compare predicted binding poses (e.g., AutoDock Vina) with structural analogs to identify steric or electronic conflicts .
Q. What strategies optimize the compound’s solubility and stability in preclinical formulations?
- Methodological Answer : Optimization involves:
- Co-Solvents : Test PEG-400 or cyclodextrin-based systems for enhanced aqueous solubility .
- pH Adjustment : Formulate at pH 3–4 (near the compound’s pKa) to maximize ionization and dissolution .
- Lyophilization : Assess lyoprotectants (e.g., trehalose) for long-term stability in solid dosage forms .
Q. How can contradictory pharmacokinetic data (e.g., bioavailability vs. half-life) be reconciled?
- Methodological Answer : Resolve contradictions via:
- Compartmental Modeling : Fit data to two-compartment models using software like Phoenix WinNonlin to distinguish distribution and elimination phases .
- Tissue Penetration Studies : Measure compound levels in plasma vs. target tissues (e.g., brain) using LC-MS/MS to assess partitioning .
- Species-Specific Metabolism : Compare hepatic microsomal stability across rodent and human models .
Q. What structural modifications enhance target specificity while minimizing off-target effects?
- Methodological Answer : Employ a rational design approach:
- SAR Studies : Synthesize analogs with substituents at the 3-methoxy or piperazine positions and test selectivity profiles .
- Crystalography : Resolve X-ray structures of the compound bound to primary vs. off-target receptors to guide modifications .
- In Silico Screening : Use QSAR models to predict ADMET properties and prioritize candidates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
